Corticosterone-d8 (Major)
Overview
Description
Corticosterone-d8 (Major) is a synthetic derivative of corticosterone, a naturally occurring adrenocortical steroid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. Corticosterone itself plays a significant role as a glucocorticoid and mineralocorticoid, regulating energy, immune reactions, and stress responses in many species .
Mechanism of Action
Target of Action
Corticosterone-d8, also known as Corticosterone, is an adrenocortical steroid that has modest but significant activities as a mineralocorticoid and a glucocorticoid . It primarily targets the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
Corticosterone-d8 interacts with its targets to regulate a variety of physiological processes. As a glucocorticoid, it is involved in the regulation of energy, immune reactions, and stress responses . It acts to conserve essential salts, stimulate gluconeogenesis and lipid metabolism, cardiovascular and pulmonary function, and erythropoiesis and bone turnover, while inhibiting reproductive and ingestive behaviors as well as immune responses .
Biochemical Pathways
Corticosterone-d8 affects several biochemical pathways. It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells . The products of the corticosteroid pathway, aldosterone and cortisol, are steroid hormones that regulate metabolism and stress response in tetrapods .
Pharmacokinetics
It is known that corticosteroids like corticosterone-d8 are small, lipophilic molecules derived from cholesterol, which facilitates their passage across the blood-brain barrier . The clearance of similar corticosteroids has been found to be higher in males compared to females .
Result of Action
The molecular and cellular effects of Corticosterone-d8’s action are diverse. It is implicated in the regulation of neuronal cell birth, differentiation, and apoptosis, as well as dendritic arborization and synaptic function . It also has an impact on memory, particularly emotional memories and long-term memory .
Action Environment
The action, efficacy, and stability of Corticosterone-d8 can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone . Furthermore, the time-dependent regulation of sex hormones in females can influence drug responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Corticosterone-d8 (Major) involves the incorporation of deuterium atoms into the corticosterone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Corticosterone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical stability .
Chemical Reactions Analysis
Types of Reactions
Corticosterone-d8 (Major) undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-dehydrocorticosterone.
Reduction: Formation of tetrahydrocorticosterone.
Substitution: Introduction of various functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
Oxidation: 11-dehydrocorticosterone.
Reduction: Tetrahydrocorticosterone.
Substitution: Various halogenated corticosterone derivatives.
Scientific Research Applications
Corticosterone-d8 (Major) is extensively used in scientific research due to its metabolic inertness and ability to serve as a tracer. Its applications include:
Chemistry: Used in isotope dilution mass spectrometry for quantifying corticosterone levels.
Biology: Studying the physiological effects of corticosterone without interference from other metabolites.
Medicine: Investigating the role of corticosterone in stress-related disorders and adrenal gland function.
Industry: Quality control and validation of analytical methods for steroid hormones
Comparison with Similar Compounds
Similar Compounds
Corticosterone: The non-deuterated form, with similar biological activities but different isotopic composition.
Cortisol: Another glucocorticoid with a more prominent role in humans.
11-Deoxycorticosterone: A precursor in the biosynthesis of corticosterone and aldosterone
Uniqueness
Corticosterone-d8 (Major) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for precise quantification and reduced interference from other compounds .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFXVFTZEKFJBZ-VWODBOJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732168 | |
Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271728-07-4 | |
Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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